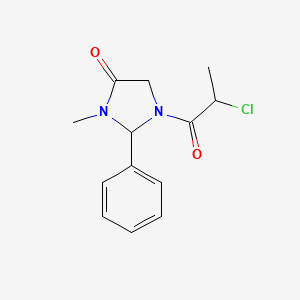
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Synthesis
Crystal Structure of Azimsulfuron
The compound azimsulfuron, sharing a structural motif with the target compound, highlights the importance of crystallography in understanding molecular interactions and architectures, potentially influencing the development of herbicides and other agricultural chemicals (Youngeun Jeon et al., 2015).
Synthesis of Pyrazolo‐Annelated Compounds
Research into the synthesis of pyrazolo[3,4-b]pyridines and related heterocyclic compounds shows the versatility of these molecules in chemical synthesis, providing a foundation for the development of new materials and active pharmaceutical ingredients (M. Jachak et al., 2007).
Chemical Properties and Applications
Anion Tuning of Hydrogel Properties
The study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates the influence of anions on the rheology and morphology of hydrogels, suggesting applications in material science for designing responsive and tunable gel materials (G. Lloyd & J. Steed, 2011).
Formation of Oligomeric and Macrocyclic Ureas
The creation of oligomeric and macrocyclic ureas based on diamino pyridines, including structures similar to the target compound, opens avenues for the design of novel polymeric and cyclic compounds with potential applications in catalysis, drug delivery, and material science (A. Gube et al., 2012).
Molecular Interactions and Binding
Binding of Carboxylic Acids by Fluorescent Pyridyl Ureas
The research on fluorescent pyrid-2-yl ureas showcases their potential as sensors for detecting carboxylic acids through changes in fluorescence, indicating applications in environmental monitoring and diagnostic assays (L. Jordan et al., 2010).
2,6-Bis(2-benzimidazolyl)pyridine Receptor for Urea Recognition
This study illustrates the use of a specific receptor for urea recognition, highlighting the role of molecular design in creating selective and sensitive detection methods for small molecules, which can be utilized in biochemical assays and environmental testing (B. Chetia & P. Iyer, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor signaling .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, such as high or low bioavailability, depending on their chemical structure .
Result of Action
Similar compounds have been found to induce a variety of cellular responses, such as apoptosis or cell proliferation, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISIFQUIXRXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

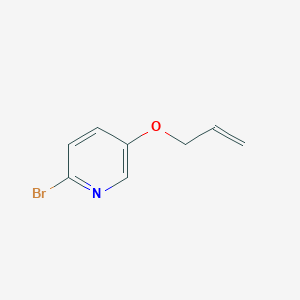
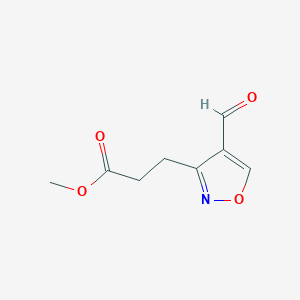
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
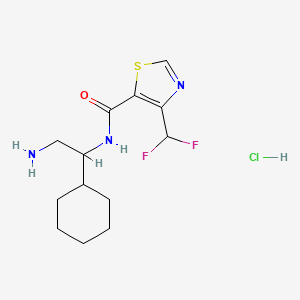




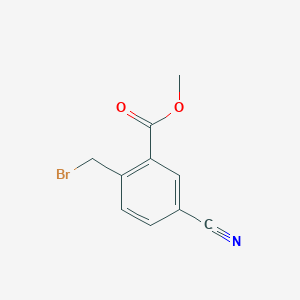
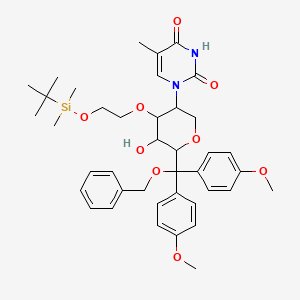
![2-(Propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2518373.png)
